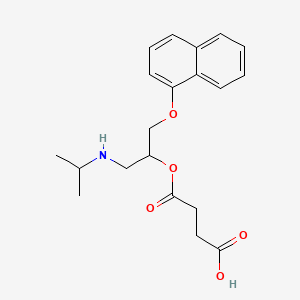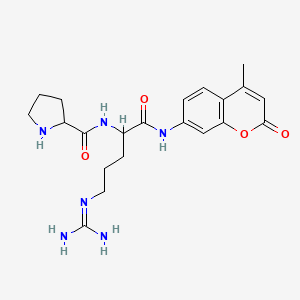![molecular formula C12H13Cl2NO2 B12109796 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B12109796.png)
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid is a chemical compound with the molecular formula C12H13Cl2NO2 It is known for its unique structure, which includes a cyclopropylmethyl group and dichlorophenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:
Formation of the Cyclopropylmethyl Group: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amines.
Attachment of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)propanoic acid
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)butanoic acid
- 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)pentanoic acid
Uniqueness
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropylmethyl group provides steric hindrance, while the dichlorophenyl group enhances its reactivity and potential interactions with biological targets.
Properties
Molecular Formula |
C12H13Cl2NO2 |
|---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2-(cyclopropylmethylamino)-2-(3,5-dichlorophenyl)acetic acid |
InChI |
InChI=1S/C12H13Cl2NO2/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7/h3-5,7,11,15H,1-2,6H2,(H,16,17) |
InChI Key |
NVLAVEYFMWYAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12109722.png)

![5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene](/img/structure/B12109724.png)




![1-(4-Chloro-phenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diaza-cyclopenta[cd]azulene](/img/structure/B12109757.png)






